molecular formula C9H11NO2 B13001703 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid

7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13001703
M. Wt: 165.19 g/mol
InChI Key: HHOGNAOTSOEFCW-UHFFFAOYSA-N
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Description

7-Cyanobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H11NO2 It is characterized by a cyanide group and a carboxylic acid group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a solvent such as hexane and a catalyst to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the cyanide group but shares the bicyclic framework.

    7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties.

    Norbornane derivatives: Similar bicyclic structure but with varying functional groups.

Uniqueness: 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both cyanide and carboxylic acid groups on a rigid bicyclic framework. This combination of functional groups and structural rigidity makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

7-cyanobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C9H11NO2/c10-4-8-5-1-2-6(8)7(3-5)9(11)12/h5-8H,1-3H2,(H,11,12)

InChI Key

HHOGNAOTSOEFCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2C#N)C(=O)O

Origin of Product

United States

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